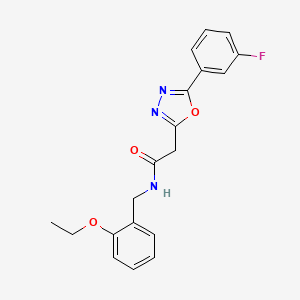

N-(2-ethoxybenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O3/c1-2-25-16-9-4-3-6-14(16)12-21-17(24)11-18-22-23-19(26-18)13-7-5-8-15(20)10-13/h3-10H,2,11-12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMITXWRLKCSVLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxybenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide is a compound belonging to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

1. Overview of Oxadiazole Derivatives

Oxadiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. The presence of the oxadiazole ring is crucial for these activities as it influences the compound's lipophilicity and interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets.

Key Mechanisms Include:

- Antimicrobial Activity : Studies have shown that oxadiazole derivatives exhibit significant bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. .

- Cytotoxicity Against Cancer Cells : Research indicates that compounds with the oxadiazole moiety can induce apoptosis in cancer cells by activating p53 pathways and caspase cascades, leading to programmed cell death .

- Inhibition of Enzymatic Activity : Some derivatives have been found to selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .

3. Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various oxadiazole derivatives, including this compound. The compound displayed significant activity against Gram-positive bacteria with minimal cytotoxicity towards human cell lines. The mechanism was hypothesized to involve disruption of bacterial biofilm formation through inhibition of specific gene transcription .

Case Study 2: Anticancer Properties

In vitro studies using MCF-7 breast cancer cells showed that this compound could effectively induce apoptosis. Flow cytometry analysis revealed that treatment led to an increase in early apoptotic cells and upregulation of pro-apoptotic proteins such as p53 and caspase-3. These findings suggest that this compound may serve as a potential therapeutic agent in breast cancer treatment .

5. Conclusion

This compound exhibits promising biological activity across various domains including antimicrobial and anticancer effects. The compound's ability to induce apoptosis in cancer cells and inhibit bacterial growth highlights its potential as a therapeutic agent. Further research is warranted to explore its pharmacological profile and optimize its efficacy through structural modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related 1,3,4-oxadiazole-acetamide derivatives from the evidence, focusing on substituent effects, physicochemical properties, and bioactivity.

Table 1: Structural and Physicochemical Comparisons

Key Observations

The N-(2-ethoxybenzyl) side chain may improve lipophilicity relative to benzothiazole (e.g., 2e in ) or sulfonamide derivatives (), influencing membrane permeability .

Synthetic Routes :

- Most analogs (e.g., 4g in a in ) are synthesized via S-alkylation or cyclization of hydrazine precursors, similar to methods described in and . The target compound likely follows analogous pathways.

The target compound’s 3-fluorophenyl group may offer distinct binding interactions with enzyme active sites. Benzofuran-based analogs (–10) show antimicrobial and tyrosinase inhibitory activity, suggesting that the fluorophenyl group in the target compound could modulate similar enzymatic targets .

Physicochemical Properties :

- Melting points for analogs range between 200–212°C , correlating with molecular symmetry and intermolecular hydrogen bonding (e.g., acetamide and oxadiazole groups) . The target compound’s ethoxybenzyl group may lower its melting point slightly due to increased steric bulk.

Q & A

Q. What are the recommended synthetic routes for N-(2-ethoxybenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide?

The synthesis typically involves cyclocondensation of hydrazide derivatives with substituted carbonyl compounds to form the 1,3,4-oxadiazole core, followed by acylation with 2-ethoxybenzyl chloride. Key steps include:

- Oxadiazole formation : React 3-fluorophenyl-substituted hydrazide with triethyl orthoformate under reflux in anhydrous ethanol (60–70°C, 6–8 hours) to generate the oxadiazole ring .

- Acetamide coupling : Use N-(2-ethoxybenzyl)acetamide in the presence of coupling agents like HATU or DCC, with DMAP as a catalyst, in dry dichloromethane at room temperature (yield: ~65–75%) .

Critical parameters : Maintain anhydrous conditions, monitor reaction progress via TLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers characterize the compound post-synthesis to confirm structural integrity?

Essential characterization techniques include:

- NMR spectroscopy : Analyze - and -NMR spectra to confirm substituent positions (e.g., 3-fluorophenyl protons at δ 7.4–7.6 ppm; oxadiazole C=O at ~165 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 397.12) and fragmentation patterns .

- FTIR : Identify key functional groups (C=O stretch at 1680–1700 cm, C-F stretch at 1220–1250 cm) .

- Elemental analysis : Confirm C, H, N, and F percentages within ±0.3% theoretical values .

Q. What initial biological assays are appropriate for evaluating its pharmacological potential?

Prioritize enzyme inhibition assays and cell-based models :

- Antimicrobial activity : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .

- Anticancer screening : Test cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7), using cisplatin as a positive control .

- Anti-inflammatory potential : Measure COX-2 inhibition via ELISA or fluorometric assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Contradictions often arise from variations in assay protocols or structural analogs . Mitigation strategies:

- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .

- SAR analysis : Compare activity of analogs (e.g., replacing 3-fluorophenyl with 4-fluorophenyl) to identify critical substituents .

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or bacterial topoisomerase) and validate via mutagenesis studies .

Q. What strategies optimize reaction yields during large-scale synthesis?

Optimize solvent systems and catalytic conditions :

- Solvent selection : Replace ethanol with acetonitrile for higher oxadiazole ring stability at elevated temperatures (yield increase: ~15%) .

- Catalyst screening : Test Lewis acids like ZnCl for acylation steps, reducing reaction time from 12 to 4 hours .

- Flow chemistry : Implement continuous flow reactors for oxadiazole formation, improving reproducibility and scalability .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Focus on systematic substituent variation :

- Oxadiazole modifications : Replace fluorine with chlorine or methyl groups to assess electronic effects on bioactivity .

- Acetamide chain alterations : Introduce methyl or hydroxyl groups to the ethoxybenzyl moiety and evaluate solubility-logP trade-offs .

- Quantitative SAR (QSAR) : Use Gaussian or Spartan software to calculate electronic parameters (e.g., HOMO-LUMO gaps) and correlate with IC values .

Q. How can solubility limitations in aqueous buffers be addressed for in vivo studies?

Employ formulation strategies :

- Co-solvent systems : Use PEG-400/water (70:30) or DMSO/saline (≤10% DMSO) for intraperitoneal administration .

- Prodrug design : Synthesize phosphate or glycoside derivatives to enhance hydrophilicity .

- Nanoparticle encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to improve bioavailability .

Q. What methodologies confirm target engagement and binding interactions in vitro?

Combine biophysical and biochemical approaches :

- Surface plasmon resonance (SPR) : Measure binding kinetics (K) to purified enzymes (e.g., bacterial DNA gyrase) .

- Thermal shift assays : Monitor protein melting temperature shifts (ΔT) upon compound binding .

- Crystallography : Co-crystallize with target proteins (e.g., COX-2) to resolve binding modes at 2.0–2.5 Å resolution .

Q. How to address discrepancies in spectral data during structural elucidation?

Discrepancies may stem from impurities or tautomeric forms . Solutions:

Q. What advanced techniques validate the compound’s metabolic stability?

Use in vitro and in silico tools :

- Liver microsome assays : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS over 60 minutes .

- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

- ADMET prediction : Utilize SwissADME or ADMETlab to forecast metabolic hotspots (e.g., ethoxybenzyl O-dealkylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.